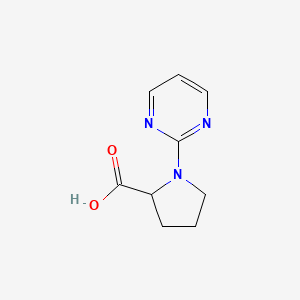

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

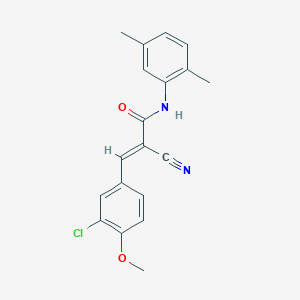

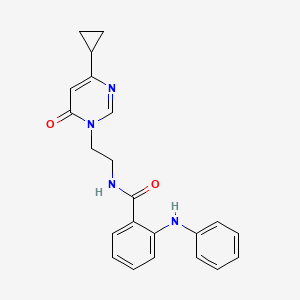

“1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidin-2-yl group and a carboxylic acid group . This compound is related to 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, which has a molecular weight of 229.67 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known to participate in a variety of chemical reactions. For instance, a Diels–Alder reaction can be used to form new compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolidine Derivatives

- Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, confirming the structures using IR spectroscopy, NMR spectroscopy, and X-ray structural analysis. This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid (Smolobochkin et al., 2019).

Chemical Synthesis and Biological Activity

Kuznetsov and Chapyshev (2007) prepared 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This compound was used in the reductive amination of aldehydes for synthesizing various derivatives, highlighting its versatility in chemical synthesis (Kuznetsov & Chapyshev, 2007).

Pivazyan et al. (2019) synthesized new derivatives containing pyrrolidine and pyrimidine fragments and found them to have a pronounced plant growth-stimulating effect (Pivazyan et al., 2019).

Synthesis and Prediction of Biological Activity

- Kharchenko et al. (2008) conducted a one-pot condensation to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, presenting the results of a PASS prediction of the biological activity of the synthesized compounds (Kharchenko et al., 2008).

Medicinal Chemistry

- Mohamed et al. (2011) designed a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, identifying potent inhibitors through this approach (Mohamed et al., 2011).

Environmental and Green Chemistry

- Ghorbani‐Choghamarani and Zamani (2013) developed an environmentally benign protocol for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones and thiones using a green catalyst. This method emphasizes the role of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid derivatives in sustainable chemistry (Ghorbani‐Choghamarani & Zamani, 2013).

Antifungal Applications

- Song et al. (1999) investigated the structure of 8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid), an antifungal agent, through single-crystal X-ray methods. This highlights the antifungal potential of compounds related to this compound (Song et al., 1999).

Zukünftige Richtungen

The future directions for research on “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGYNTRXPAKSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)